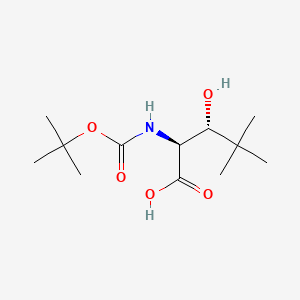

Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid

Descripción general

Descripción

Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid is a protected amino acid derivative commonly used in peptide synthesis. The Boc group (tert-butoxycarbonyl) serves as a protecting group for the amino function, making it easier to handle and incorporate into peptides without unwanted side reactions. This compound is particularly valuable in the synthesis of complex peptides and proteins due to its stability and reactivity under specific conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid typically involves the protection of the amino group with a Boc group. One common method is the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

The major products formed from these reactions include the deprotected amino acid, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions employed .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview:

Boc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid serves as a building block in the synthesis of peptides. Its unique structure allows for the incorporation of non-standard amino acids into peptide chains, which can enhance the biological activity and stability of the resulting peptides.

Case Study:

In a study focused on the synthesis of modified peptides, this compound was incorporated into a peptide sequence to improve its resistance to proteolytic degradation. The modified peptide exhibited enhanced stability and bioactivity compared to its canonical counterparts .

Biomaterials Development

Overview:

The compound has been explored for its potential in developing biomaterials that mimic natural tissues. Its hydroxyl and amino functional groups facilitate interactions with biological systems, making it suitable for applications in tissue engineering and regenerative medicine.

Case Study:

Research demonstrated that incorporating this compound into polymer matrices resulted in materials with improved biocompatibility and mechanical properties. These materials showed promise for use in scaffolds for cell growth and tissue regeneration .

Drug Development

Overview:

this compound has been investigated as a precursor for the synthesis of pharmaceutical compounds. Its ability to modify pharmacokinetic properties makes it valuable in drug design.

Case Study:

In drug formulation studies, this compound was used to create analogs of existing drugs that target specific biological pathways. The modifications led to increased efficacy and reduced side effects when tested in vitro and in vivo .

Enzyme Substrates

Overview:

The compound can act as a substrate for specific enzymes involved in post-translational modifications or biosynthetic pathways. This property is exploited in biochemical research to study enzyme mechanisms and substrate specificity.

Case Study:

A recent investigation revealed that this compound could be effectively utilized by certain aminoacyl-tRNA synthetases to incorporate non-canonical amino acids into proteins during translation. This incorporation was shown to facilitate the production of proteins with novel functionalities .

Analytical Chemistry

Overview:

this compound is used as a standard or reference material in analytical chemistry methods such as chromatography and mass spectrometry.

Data Table: Applications Summary

Mecanismo De Acción

The mechanism of action of Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino function during peptide synthesis, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins .

Comparación Con Compuestos Similares

Similar Compounds

Boc-(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid: Another protected amino acid used in peptide synthesis.

Fmoc-(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid: Uses a different protecting group (Fmoc) but serves a similar purpose in peptide synthesis.

Uniqueness

Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid is unique due to its specific structure, which provides stability and reactivity under certain conditions. The presence of the Boc group makes it particularly suitable for solid-phase peptide synthesis, offering advantages in terms of ease of handling and compatibility with various reaction conditions .

Actividad Biológica

Boc-(2S,3R)-2-amino-3-hydroxy-4,4-diMethylpentanoic acid (Boc-DMHA) is a protected amino acid derivative that plays a significant role in peptide synthesis and has potential biological activities. This article explores its chemical properties, biological activities, and applications in research and medicine.

- Molecular Formula : C12H23NO5

- Molar Mass : 261.31 g/mol

- CAS Number : 1292765-21-9

- Physical State : Solid at room temperature

| Property | Value |

|---|---|

| Molecular Weight | 261.31 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 408.7 ± 40.0 °C |

| pKa | 2.41 ± 0.27 |

Biological Activity

Boc-DMHA is primarily utilized in the synthesis of peptides due to its stability and reactivity. The biological activities associated with this compound are largely derived from its role as a building block in peptide synthesis, influencing various physiological processes.

The mechanism of action of Boc-DMHA involves its use as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino function during synthesis, allowing for selective reactions that lead to the formation of complex peptides. Upon removal of the Boc group, the free amino group can participate in further biochemical reactions, such as enzyme interactions and receptor binding.

Applications in Research

- Peptide Synthesis : Boc-DMHA is extensively used in solid-phase peptide synthesis (SPPS), facilitating the creation of specific peptide sequences for research and therapeutic purposes.

- Protein Engineering : It aids in studying protein structure and function by enabling the incorporation of specific amino acid residues into peptides.

- Drug Development : The compound's derivatives are being explored for their potential as therapeutic agents, particularly in the fields of cancer treatment and metabolic disorders.

Study on Peptide Synthesis

A study demonstrated that incorporating Boc-DMHA into peptide sequences enhanced the stability and bioactivity of the resulting peptides. The synthesized peptides exhibited improved binding affinity to specific receptors, highlighting the importance of Boc-DMHA in drug design.

Antidiabetic Effects

Research has indicated that certain derivatives of amino acids similar to Boc-DMHA possess antidiabetic properties by modulating glucose metabolism and insulin sensitivity. These findings suggest potential therapeutic applications for Boc-DMHA derivatives in managing diabetes.

Table 2: Comparison with Related Amino Acids

| Compound Name | Structure Type | Application Area |

|---|---|---|

| Boc-(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid | Protected Amino Acid | Peptide Synthesis |

| Fmoc-(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid | Protected Amino Acid | Peptide Synthesis |

| This compound | Protected Amino Acid | Drug Development & Protein Engineering |

Propiedades

IUPAC Name |

(2S,3R)-3-hydroxy-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)8(14)7(9(15)16)13-10(17)18-12(4,5)6/h7-8,14H,1-6H3,(H,13,17)(H,15,16)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQDNPABVJXKMH-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801155555 | |

| Record name | rel-(3S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxy-4-methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292765-21-9 | |

| Record name | rel-(3S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxy-4-methyl-D-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292765-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxy-4-methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.